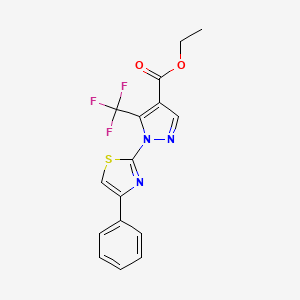

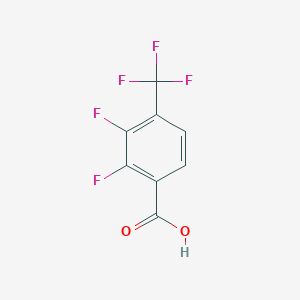

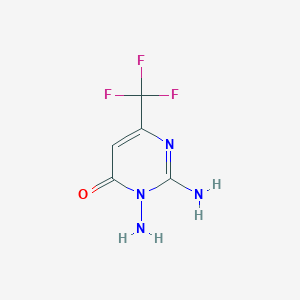

5-Nitro-2-(piperidin-1-yl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-Nitro-2-(piperidin-1-yl)benzaldehyde involves various multi-component reactions and condensation processes. For instance, a series of N-nitroso-t(3)-benzyl-bis(aryl)piperidin-4-one oximes were synthesized using hydroxylamine hydrochloride and sodium acetate trihydrate in ethanol, which could be related to the synthesis pathway of nitro-substituted piperidinyl compounds . Additionally, a one-pot five-component synthesis method has been reported for the creation of polysubstituted 2-piperidinones, which might be applicable to the synthesis of related nitro-substituted piperidinyl structures . Furthermore, nitro-substituted 3-benzylindoles were obtained via a Knoevenagel condensation followed by a DBU-induced shift, a method that could potentially be adapted for the synthesis of 5-Nitro-2-(piperidin-1-yl)benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, which includes a piperidinyl moiety and a nitro group, was reported, providing insights into the structural characteristics of such compounds . Additionally, the structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was investigated by X-ray crystallography, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These studies contribute to the understanding of the molecular structure of nitro-substituted piperidinyl compounds.

Chemical Reactions Analysis

The reactivity of nitro-substituted compounds in various conditions has been a subject of research. For instance, 5-Nitro-2-furaldehyde (NFA) undergoes anion formation in alkaline solutions and participates in a novel irreversible redox ring-opening reaction upon acidification . Similarly, the kinetics of reactions of some 5-substituted 2-methoxy-3-nitrothiophenes with piperidine have been measured, indicating that the reactions are catalyzed by piperidine . These studies provide a foundation for understanding the chemical behavior of 5-Nitro-2-(piperidin-1-yl)benzaldehyde in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted piperidinyl compounds can be inferred from related research. For example, the conformational study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one oximes using NMR spectra provides valuable information on the preferred conformations and isomeric forms of these compounds . The study of the reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions offers insights into the stability and reactivity of the nitro group in different pH conditions . These analyses are crucial for understanding the properties of 5-Nitro-2-(piperidin-1-yl)benzaldehyde and its potential applications.

科学的研究の応用

Nucleophilic Aromatic Substitution and Reaction Mechanism

The interaction of piperidine with nitro-aromatic compounds leads to the formation of nitro-piperidinobenzene derivatives, showcasing the application of 5-Nitro-2-(piperidin-1-yl)benzaldehyde in nucleophilic aromatic substitution reactions. This process, which exhibits neither base nor acid catalysis, adheres to second-order kinetics and is theorized to proceed via an addition-elimination mechanism, suggesting an easy expulsion of the nitro group from the intermediate. The specifics of why the nitro group is readily expelled remain unclear, highlighting an area for further investigation within the context of nucleophilic substitution of the nitro-group (Pietra & Vitali, 1972).

Environmental and Health Implications

Studies on compounds structurally related to 5-Nitro-2-(piperidin-1-yl)benzaldehyde, such as nitroimidazoles, emphasize their diverse applications, including their role as drugs, diagnostics, and pathological probes. Nitroimidazoles have garnered attention for their potential in treating various conditions, from cancers to infections, and their use in supramolecular chemistry. This broad range of applications underlines the importance of nitro-group-containing heterocycles in medicinal chemistry, offering insights into the development of new pharmaceuticals and diagnostics (Li et al., 2018).

Synthesis and Chemical Properties

The exploration of nitro-aromatic compounds, including those similar to 5-Nitro-2-(piperidin-1-yl)benzaldehyde, reveals their significant mutagenic potential, correlating with their molecular structure and properties. The analysis of over 200 compounds for mutagenicity suggests that the presence of fused rings and specific structural features increases mutagenic potency. This quantitative structure-activity relationship (QSAR) study helps in understanding the toxicological aspects of nitro-aromatic compounds and aids in designing less mutagenic bioactive molecules, showing the complex interplay between chemical structure and biological activity (Debnath et al., 1991).

Applications in Organic Synthesis

The development of methodologies for the synthesis of complex organic molecules, including those related to 5-Nitro-2-(piperidin-1-yl)benzaldehyde, underscores the versatility of nitro-aromatic compounds in organic synthesis. These methods, focusing on the efficient formation of polyheterocyclic structures and multifunctional agents, demonstrate the utility of nitro-aromatic compounds in the construction of complex molecular architectures, pivotal for the advancement of organic chemistry and pharmaceutical development (Kaneda, 2020).

特性

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-8-11(14(16)17)4-5-12(10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONLEWKUHGAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371819 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

CAS RN |

30742-60-0 |

Source

|

| Record name | 5-Nitro-2-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)